molecular formula C9H9BrFN B15237478 (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine

Cat. No.: B15237478
M. Wt: 230.08 g/mol
InChI Key: GUAWUQXVJANDEW-VIFPVBQESA-N
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Description

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of substituted phenylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and propenylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is used as a building block for synthesizing more complex molecules. It can be employed in the development of new materials with unique properties.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Bromo-2-chlorophenyl)prop-2-enylamine
  • (1S)-1-(5-Bromo-2-methylphenyl)prop-2-enylamine
  • (1S)-1-(5-Bromo-2-iodophenyl)prop-2-enylamine

Uniqueness

(1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

GUAWUQXVJANDEW-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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